2-Chloro-4-hydrazinopyridine

Description

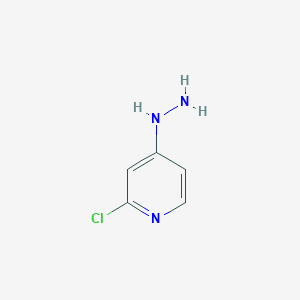

Chemical Identity: 2-Chloro-4-hydrazinopyridine (CAS: 700811-29-6) is a pyridine derivative with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . Its structure features a chlorine atom at the 2-position and a hydrazine (-NH-NH₂) group at the 4-position of the pyridine ring. This combination of substituents confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQPRVUXPTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610817 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700811-29-6 | |

| Record name | 2-Chloro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine

The most common and industrially relevant method involves the reaction of a chlorinated pyridine derivative with hydrazine hydrate. This reaction typically proceeds via nucleophilic aromatic substitution (S_NAr), where the chlorine atom at the 4-position (or adjacent positions) is displaced by the hydrazine moiety.

-

- Reactants: 2,3-dichloropyridine or similar halogenated pyridine, hydrazine hydrate (usually 70-80% aqueous solution)

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylpropanolamine, or alcohols like methanol or n-butanol

- Atmosphere: Nitrogen to exclude oxygen and moisture

- Temperature: Elevated temperatures around 100-130 °C for reflux conditions

- Time: Reaction times generally around 10 hours for complete conversion

-

- 148 g of 2,3-dichloropyridine mixed with 3700 g of N,N-dimethylpropanolamine, addition of 105 g of 80% hydrazine hydrate, nitrogen purging, heated to 130 °C with reflux for 10 hours, followed by cooling, crystallization, centrifugation, washing, and drying to yield 3-chloro-2-hydrazinopyridine with 99.7% purity and 95% yield.

Hydrogenation and Catalyst Use for Precursor Preparation

The precursor 2,3-dichloropyridine can be synthesized by selective hydrogenation of 2,3,6-trichloropyridine under mild conditions using supported catalysts such as palladium/carbon and platinum/carbon mixtures. This step is important for ensuring high purity of the halogenated pyridine precursor before hydrazine substitution.

Process Optimization and Industrial Considerations

Solvent Selection

- N,N-dimethylpropanolamine has been shown to promote the reaction by acting as an acid-binding agent, improving reaction rate and selectivity.

- Methanol and other C1-C4 alcohols offer better solubility for pyridine halides and are cost-effective solvents.

- Choice of solvent influences yield, purity, and environmental impact.

Catalyst and Base System

- Mixed catalyst systems (Pt/C and Pd/C) improve hydrogenation efficiency.

- Combination of strong and weak bases (e.g., sodium hydroxide and pyridine) enhances selectivity in hydrogen substitution.

- Catalyst recovery and reuse are integral to reducing waste and cost.

Reaction Atmosphere and Temperature Control

- Nitrogen atmosphere prevents oxidation and side reactions.

- Controlled temperature (100-130 °C) ensures complete substitution without decomposition.

- Maintaining hydrogen pressure during precursor hydrogenation is critical for selectivity.

Data Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrogenation of 2,3,6-trichloropyridine | 2,3,6-trichloropyridine, H2, Pt/C + Pd/C catalyst, NaOH, Pyridine | Methanol | 25-30 | ~5 | 88.5 | 97.6 | Hydrogen pressure 0.3 MPa |

| Nucleophilic substitution with hydrazine hydrate | 2,3-dichloropyridine, hydrazine hydrate (80%) | N,N-dimethylpropanolamine or N,N-dimethylformamide | 130 | 10 | 90-95 | 99.2-99.7 | Reflux under nitrogen, crystallization |

| Alternative solvent system | 2,3-dichloropyridine, hydrazine hydrate (70%) | n-Butanol | 100 | 10 | ~90 | Not specified | Reflux, centrifugation, drying |

Research Findings and Advantages

- The use of tertiary amine solvents such as N,N-dimethylpropanolamine enhances the reaction rate and yield by acting as acid scavengers, stabilizing intermediates, and facilitating hydrazine substitution.

- Mixed catalyst systems in the hydrogenation step significantly improve the selectivity and yield of the precursor halogenated pyridine, reducing impurities and side products.

- The process minimizes waste generation and pollutant emissions, aligning with green chemistry principles.

- High purity (above 99%) of 2-chloro-4-hydrazinopyridine is achievable with optimized reaction conditions, suitable for pharmaceutical-grade applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydrazinopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydrazine group can participate in redox reactions.

Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Hydrazones: Formed from the reaction with aldehydes or ketones.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-4-hydrazinopyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antiulcer properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides

Mechanism of Action

The mechanism of action of 2-chloro-4-hydrazinopyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|

| 2-Chloro-4-hydrazinopyridine | C₅H₆ClN₃ | 143.57 | -Cl (C2), -NH-NH₂ (C4) | Drug synthesis, ligand design |

| 6-Chloro-4-hydroxypyrimidine | C₄H₃ClN₂O | 130.54 | -Cl (C6), -OH (C4) | Nucleotide analog synthesis |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | -Cl (C2), -CH₃ (C4) | Agrochemical intermediates |

| 2-Amino-4-(2-chloro-5-aryl)pyridine derivatives | C₁₈H₁₅ClN₂ (example) | ~466–545 | -Cl (C2), -NH₂ (C4), aryl groups | Anticancer agents, kinase inhibitors |

Key Differences in Reactivity and Stability :

Hydrazine vs. Hydroxyl Groups: The -NH-NH₂ group in this compound enables nucleophilic substitution and cyclization reactions, critical for forming heterocycles like triazoles . In contrast, 6-chloro-4-hydroxypyrimidine (CAS: 4765-77-9) exhibits lower nucleophilicity due to its hydroxyl group, limiting its use in cross-coupling reactions .

Chlorine Position and Electronic Effects: 2-Chloro-4-methylpyridine (CAS: 3678-62-4) has a methyl group at C4, which sterically hinders electrophilic substitution compared to the hydrazine group in this compound. This difference impacts their utility in Suzuki-Miyaura couplings .

Thermal Stability: Derivatives like 2-amino-4-(2-chloro-5-aryl)pyridines () exhibit higher melting points (268–287°C) due to extended conjugation and aryl substituents, whereas this compound’s lower molecular weight suggests reduced thermal stability .

Biological Activity

2-Chloro-4-hydrazinopyridine (C₄H₅ClN₄) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a hydrazine group at the 4-position. The presence of these functional groups contributes to its unique reactivity and biological properties. The synthesis of this compound can be achieved through various methods, typically involving nucleophilic substitutions and oxidation processes. Common reagents include sodium hydroxide or potassium carbonate in ethanol or methanol, along with hydrogen peroxide or potassium permanganate for oxidation reactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may interact with specific biological pathways to exert anti-inflammatory effects.

- Anti-ulcer Activity : Investigations have shown potential for this compound in promoting ulcer healing, indicating its role in gastrointestinal health.

- Anticancer Potential : Although limited, some studies suggest that derivatives of hydrazinopyridines may exhibit cytotoxic effects against cancer cell lines, warranting further exploration into their pharmacological applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Interaction : The compound may interact with enzymes or receptors involved in inflammatory responses or ulcer healing processes. This interaction could influence biochemical pathways critical to these conditions.

- Hydrazone Formation : The reactive hydrazine group can form hydrazones with aldehydes or ketones, potentially leading to bioactive products that contribute to its therapeutic effects.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study exploring the anti-inflammatory potential of hydrazinopyridines found that derivatives showed significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications to the hydrazinopyridine structure could enhance anti-inflammatory activity.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound was shown to inhibit cell proliferation effectively, indicating its potential as an anticancer agent .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Its molecular weight (143.58 g/mol) and structural characteristics suggest favorable properties for drug formulation and delivery.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Anti-inflammatory, Anti-ulcer | Potential interactions with inflammatory pathways |

| 4-Arylaminopyrimidine | Anticancer | Potent inhibition of FAK in thyroid cancer cells |

| Hydrazone Derivatives | Antimicrobial | Effective against various pathogens |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-hydrazinopyridine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution on 2-chloro-4-nitropyridine using hydrazine hydrate under reflux. Monitor reaction progress via TLC or HPLC. Optimize temperature (60–100°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios (1:1.2 to 1:2 substrate/hydrazine). Post-reaction, isolate via vacuum filtration and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (>70%) are achievable with catalytic bases like NaOH (1–5 mol%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and hydrazine NH₂ signals (δ 3.5–5.0 ppm, broad). Chlorine substituents induce deshielding in adjacent carbons.

- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

- MS : Confirm molecular ion [M+H]⁺ at m/z 144.56. Use high-resolution MS to distinguish isotopic patterns from chlorine .

Q. What are the dominant reaction pathways (e.g., nucleophilic substitution, oxidation) for this compound in acidic/basic media?

- Methodology : Under basic conditions (pH >10), hydrazine acts as a nucleophile, enabling substitution at the 2-chloro position. In acidic media (pH <4), the hydrazine group may oxidize to form diazonium intermediates, which can couple with aromatic amines. Track intermediates via stopped-flow UV-Vis spectroscopy and characterize products by X-ray crystallography .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density distributions. The 4-hydrazine group donates electron density via resonance, activating the 2-chloro position for oxidative addition with Pd(0) catalysts. Compare turnover frequencies (TOFs) with/without electron-withdrawing substituents. Experimental validation: React with aryl boronic acids (1.2 eq.) under N₂, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. What computational strategies (e.g., DFT, MD) are effective in modeling the tautomeric equilibria of this compound in solution?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with solvent continuum models (SMD for water/DMSO) to assess keto-enol tautomerism. Calculate Gibbs free energy differences (ΔG) between tautomers. Validate using variable-temperature ¹H NMR in D₂O: observe coalescence temperatures for NH proton exchanges. Pair with molecular dynamics (MD) simulations (AMBER force field) to model solvent interactions .

Q. How can contradictory data on the catalytic activity of this compound in heterocycle synthesis be resolved?

- Case Study : If literature reports conflicting yields (e.g., 40% vs. 75%) for pyrazole synthesis, replicate reactions under controlled conditions (inert atmosphere, anhydrous solvents). Perform kinetic profiling via in situ IR to identify rate-determining steps. Use multivariate analysis (e.g., PCA) to isolate critical variables (e.g., trace moisture, catalyst loading). Cross-validate with isotopic labeling (¹⁵N-hydrazine) to track mechanistic pathways .

Q. What role does this compound play in coordinating transition metals, and how can this be leveraged for catalytic applications?

- Methodology : Synthesize Ru(II) or Pd(II) complexes by reacting this compound with [RuCl₂(p-cymene)]₂ or Pd(OAc)₂ in ethanol. Characterize via X-ray absorption spectroscopy (XAS) and cyclic voltammetry. Test catalytic efficiency in transfer hydrogenation (TOF ≥ 500 h⁻¹) using NADH analogs. Compare turnover numbers (TONs) with ligands lacking hydrazine functionality .

Data Analysis and Validation

Q. How can researchers differentiate between byproducts (e.g., azo compounds vs. hydrazones) formed during oxidative/reductive reactions of this compound?

- Methodology : Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions: azo compounds (e.g., [M+H]⁺ m/z 250) show neutral losses of N₂, while hydrazones retain NH₂ groups. Complement with ¹⁵N NMR to confirm N-N coupling in azo derivatives. Kinetic studies (UV-Vis at 450 nm) track azo formation rates under varying O₂ pressures .

Q. What statistical approaches are recommended for optimizing reaction parameters in high-throughput screening of this compound derivatives?

- Methodology : Apply design of experiments (DoE, e.g., Box-Behnken) to vary temperature (50–120°C), solvent (DMF vs. THF), and catalyst (0.1–10 mol%). Use response surface methodology (RSM) to model yield/selectivity trade-offs. Validate with ANOVA (p <0.05) and pareto charts to identify dominant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.